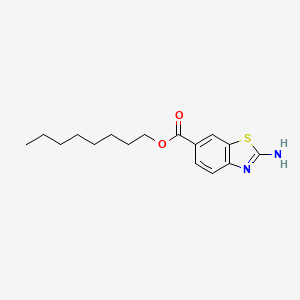
Octyl 2-amino-1,3-benzothiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 2-amino-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields such as medicinal chemistry, biochemistry, and industrial applications due to their diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including Octyl 2-amino-1,3-benzothiazole-6-carboxylate, can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another approach is the cyclization of thioamide or carbon dioxide as raw materials . These reactions typically require specific catalysts and reaction conditions to proceed efficiently.
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of non-toxic solvents like water are employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl 2-amino-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group and the benzothiazole ring.
Common Reagents and Conditions: Common reagents used in the reactions of benzothiazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions, such as temperature and solvent, play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Applications De Recherche Scientifique
Octyl 2-amino-1,3-benzothiazole-6-carboxylate has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are studied for their potential as anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory agents . Additionally, these compounds are used in the development of imaging reagents, fluorescence materials, and electroluminescent devices .
Mécanisme D'action
The mechanism of action of Octyl 2-amino-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the benzothiazole ring play a crucial role in binding to enzymes and receptors, thereby modulating their activity. This compound can inhibit the activity of certain enzymes, leading to therapeutic effects such as anti-cancer and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Octyl 2-amino-1,3-benzothiazole-6-carboxylate include other benzothiazole derivatives such as 2-aminobenzothiazole, 2-mercaptobenzothiazole, and their various substituted analogs .
Uniqueness: What sets this compound apart from other benzothiazole derivatives is its specific substitution pattern, which can impart unique biological activities and chemical reactivity. The presence of the octyl group can influence the compound’s solubility, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C16H22N2O2S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
octyl 2-amino-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C16H22N2O2S/c1-2-3-4-5-6-7-10-20-15(19)12-8-9-13-14(11-12)21-16(17)18-13/h8-9,11H,2-7,10H2,1H3,(H2,17,18) |
Clé InChI |
HZLZTDZBLQDVRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


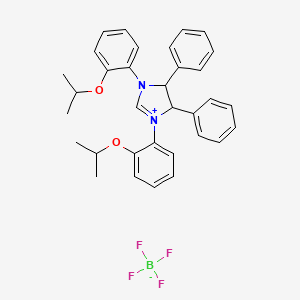
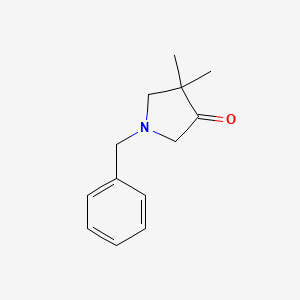
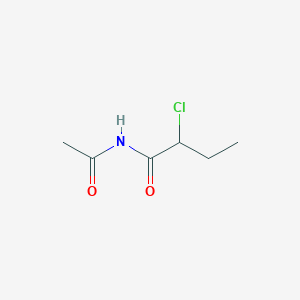
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)

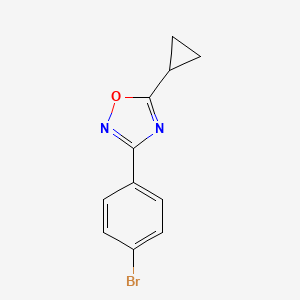
![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)

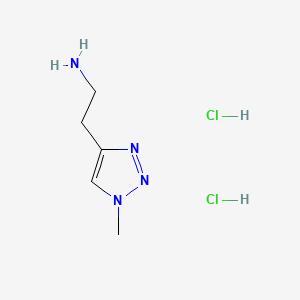
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-](/img/structure/B13891879.png)
![3-Methoxybicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13891887.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)
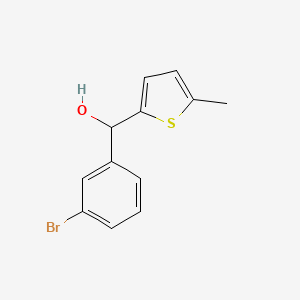
![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
